An In-depth Technical Guide to 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone: Synthesis, Characterization, and Potential Applications
Introduction
The intersection of aromatic ketones and pyridine moieties in a single molecular framework presents a rich area for exploration in medicinal chemistry and materials science. The title compound, 1-(4-butylphenyl)-2-(4-pyridyl)ethanone, combines a lipophilic 4-butylphenyl group, which can enhance membrane permeability, with a polar, hydrogen-bond accepting pyridyl group, a common pharmacophore. This unique combination suggests potential applications as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials. This guide provides a detailed exploration of a proposed synthetic route, predicted chemical identifiers and properties, and a discussion of its potential research applications.
Proposed Synthesis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone
A logical and efficient synthetic approach to the target molecule involves a two-step process starting from commercially available materials: the α-bromination of 1-(4-butylphenyl)ethanone, followed by a nucleophilic substitution with 4-picoline and subsequent rearrangement.
Step 1: α-Bromination of 1-(4-Butylphenyl)ethanone
The first step is the selective bromination at the α-carbon of 1-(4-butylphenyl)ethanone. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) under acidic or radical initiation conditions[1]. The presence of the electron-donating butyl group on the phenyl ring does not significantly interfere with the α-bromination of the ketone.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-butylphenyl)ethanone
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Materials:
-
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-butylphenyl)ethanone and anhydrous carbon tetrachloride.
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Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-butylphenyl)ethanone, which can be purified by column chromatography.
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Step 2: Synthesis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone
The second step involves the reaction of the synthesized 2-bromo-1-(4-butylphenyl)ethanone with 4-picoline (4-methylpyridine)[5][6][7][8][9]. This reaction proceeds via a nucleophilic attack of the nitrogen atom of 4-picoline on the α-carbon of the bromo-ketone, displacing the bromide ion. This initially forms a pyridinium salt. A subsequent deprotonation and rearrangement, potentially facilitated by a non-nucleophilic base, would lead to the desired product. The Kröhnke pyridine synthesis provides a precedent for the reaction of α-pyridinium methyl ketone salts in forming new heterocyclic structures[10][11].
Experimental Protocol: Synthesis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone
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Materials:
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2-Bromo-1-(4-butylphenyl)ethanone (1.0 eq)
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4-Picoline (1.2 eq)
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Acetonitrile (anhydrous)
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A suitable non-nucleophilic base (e.g., DBU)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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Dissolve 2-bromo-1-(4-butylphenyl)ethanone in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
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Add 4-picoline to the solution and stir at room temperature. Monitor the formation of the pyridinium salt intermediate by TLC.
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Once the formation of the salt is complete, cool the reaction mixture in an ice bath and add the non-nucleophilic base dropwise.
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Allow the reaction to warm to room temperature and stir until the rearrangement to the final product is complete (monitor by TLC).
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Quench the reaction with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone.
Predicted Identifiers and Physicochemical Properties
Due to the absence of experimental data for 1-(4-butylphenyl)-2-(4-pyridyl)ethanone, the following identifiers and properties are predicted based on its chemical structure and data from its precursors.
| Identifier/Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₈H₂₁NO | Based on the proposed chemical structure. |
| Molecular Weight | 267.37 g/mol | Calculated from the molecular formula. |
| IUPAC Name | 1-(4-butylphenyl)-2-(pyridin-4-yl)ethanone | Systematic nomenclature. |
| CAS Number | Not Assigned | Not found in chemical databases as of the date of this guide. |
| SMILES | CCCCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | Generated from the chemical structure. |
| InChI | InChI=1S/C18H21NO/c1-2-3-12-16-7-9-18(10-8-16)17(20)13-15-4-6-19-5-15/h4-11H,2-3,12-13H2,1H3 | Generated from the chemical structure. |
| Physical State | Likely a solid or high-boiling liquid at STP. | Based on the increased molecular weight and polarity compared to the liquid precursor 1-(4-butylphenyl)ethanone[2][4]. |
| Boiling Point | > 300 °C (estimated) | Expected to be significantly higher than 1-(4-butylphenyl)ethanone (101-102 °C at 1.5 mmHg)[2]. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely insoluble in water. | The presence of the polar pyridyl and ketone groups suggests solubility in polar organic solvents. |
| pKa (of pyridinium ion) | ~5-6 (estimated) | Similar to other pyridinium ions. |
Analytical Characterization
The structural confirmation of the synthesized 1-(4-butylphenyl)-2-(4-pyridyl)ethanone would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 4-butylphenyl group (multiplets, ~7.2-8.0 ppm). - Aromatic protons of the pyridine ring (doublets, ~7.2-8.6 ppm). - Methylene protons adjacent to the carbonyl and pyridine ring (singlet, ~4.3 ppm). - Protons of the butyl group (triplet, multiplets, triplet, ~0.9-2.7 ppm). |
| ¹³C NMR | - Carbonyl carbon (~195-200 ppm). - Aromatic carbons of both rings (~120-150 ppm). - Methylene carbon (~45-50 ppm). - Carbons of the butyl group (~13-35 ppm). |
| FT-IR | - Strong C=O stretching vibration (~1680-1700 cm⁻¹). - C=C and C=N stretching vibrations of the aromatic rings (~1400-1600 cm⁻¹). - C-H stretching vibrations (~2800-3100 cm⁻¹). |
| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ peak at m/z 268.16. |
Potential Research Applications
The unique structural features of 1-(4-butylphenyl)-2-(4-pyridyl)ethanone make it an attractive candidate for various research and development endeavors.
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Medicinal Chemistry: The pyridine ring is a common feature in many pharmaceuticals. The title compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or compounds targeting the central nervous system. The butylphenyl moiety could be exploited to enhance binding to hydrophobic pockets in target proteins.
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Materials Science: Pyridyl-ketone ligands are known to form stable complexes with various metal ions[12]. The title compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photoluminescent, or magnetic properties.
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Catalysis: As a ligand, 1-(4-butylphenyl)-2-(4-pyridyl)ethanone could be used to prepare novel transition metal catalysts for a variety of organic transformations, such as cross-coupling reactions.
Conclusion
While 1-(4-butylphenyl)-2-(4-pyridyl)ethanone is not a commercially available compound with a registered CAS number, this in-depth technical guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations and utilizes readily available starting materials. The predicted properties and analytical data serve as a valuable reference for researchers interested in exploring the chemistry and utility of this novel compound. The convergence of a lipophilic butylphenyl group and a versatile pyridyl moiety in a ketone framework makes 1-(4-butylphenyl)-2-(4-pyridyl)ethanone a promising building block for future innovations in drug discovery and materials science.
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